molecular formula C17H21NO4 B8538190 3-Methoxy-1-(4-methoxybenzyl)-4-propionyl-5,6-dihydro-1H-pyridin-2-one CAS No. 303752-09-2

3-Methoxy-1-(4-methoxybenzyl)-4-propionyl-5,6-dihydro-1H-pyridin-2-one

Cat. No. B8538190
CAS RN: 303752-09-2
M. Wt: 303.35 g/mol
InChI Key: SHIJFBYZDSTCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-1-(4-methoxybenzyl)-4-propionyl-5,6-dihydro-1H-pyridin-2-one is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-1-(4-methoxybenzyl)-4-propionyl-5,6-dihydro-1H-pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-1-(4-methoxybenzyl)-4-propionyl-5,6-dihydro-1H-pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

303752-09-2

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

5-methoxy-1-[(4-methoxyphenyl)methyl]-4-propanoyl-2,3-dihydropyridin-6-one

InChI

InChI=1S/C17H21NO4/c1-4-15(19)14-9-10-18(17(20)16(14)22-3)11-12-5-7-13(21-2)8-6-12/h5-8H,4,9-11H2,1-3H3

InChI Key

SHIJFBYZDSTCGB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=O)N(CC1)CC2=CC=C(C=C2)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Hydroxy-1-(4-methoxybenzyl)-4-propionyl-5,6-dihydro-1H-pyridin-2-one (17.35 kg, 60 moles) and cesium carbonate (22.126 kg, 67.9 moles) were added to dry dimethylformamide (24 gal, 90.8 L) in a clean, dry 100 gallon tank. The suspension was stirred a half hour to insure dispersion. Dimethyl sulfate (8.552 kg, 67.8 moles) was added neat over a period of 30 minutes keeping the temperature 20-25° C. When the charge was complete the addition funnel was rinsed into the tank with additional DMF (500 ml). The reaction was allowed to stir at 20-25° C. for 16 hours. The reaction was diluted with ethyl acetate (108 gal, 408.8 L) and was washed with water (4×22 gal (83.3 L)). The ethyl acetate solution was washed with a solution made up of 6.94 liters 50% sodium hydroxide in 22 gal (83.3 L) of water followed by washing with a solution made up with 6.94 liters of concentrated HCl in 22 gal (83.3 L) of water. The organic solution was dried by washing with brine (14 gal, 53 L) The ethyl acetate was vacuum stripped to an oil which was suitable for use in the next step. The estimated yield based on NMR analysis of residual solvent was 89%. A small sample was isolated for characterization.
Quantity
17.35 kg
Type
reactant
Reaction Step One
Quantity
22.126 kg
Type
reactant
Reaction Step One
Quantity
90.8 L
Type
solvent
Reaction Step One

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